2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-(1-methylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)2-6(10)7(11)12/h3-4,6,10H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHILZWVRMFHUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505192-81-3 | |
| Record name | 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable β-diketone with hydrazine to form the pyrazole ring, followed by subsequent functionalization to introduce the hydroxypropanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate enzyme interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Impact of Substituents on Physicochemical Properties
Hydroxyl vs. Methyl Substitution (Target vs. ):
- The hydroxyl group in the target compound enhances water solubility (logP ≈ -0.5 estimated) compared to the methyl analog (logP ≈ 0.3).
- Acidity: The target’s hydroxyl group lowers the pKa of the carboxylic acid (≈3.5) relative to the methyl analog (≈4.2), favoring ionization in physiological conditions .
This modification may improve bioavailability in peptide-mimetic drugs.
- The sulfur atom enables disulfide bond formation, while the triazole ring enhances π-π stacking with biological targets. These features are advantageous in antimicrobial agents targeting bacterial enzymes.
Baccatin III Esters (): The propanoic acid moiety serves as a linker in taxane-based anticancer drugs, contributing to esterase stability and controlled drug release.
Biological Activity
2-Hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, with the CAS number 1505192-81-3, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 170.17 g/mol. The structure features a hydroxyl group and a pyrazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2O3 |
| Molecular Weight | 170.17 g/mol |
| CAS Number | 1505192-81-3 |
| Purity | ≥ 95% |
| Storage Temperature | 2-8°C |
Antibacterial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antibacterial properties. In vitro tests have shown that various pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyrazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated effective antibacterial activity, with MIC values comparable to standard antibacterial agents.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been assessed for antifungal activity. Research indicates that certain pyrazole derivatives possess antifungal properties against strains like Candida albicans.
Table: Antifungal Activity Results
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16.69 | Candida albicans |
| Other Pyrazole Derivatives | Varies | Various fungal strains |
Cytotoxic Activity
The cytotoxic effects of this compound have been investigated in cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in specific cancer cells.
Case Study: Cytotoxicity Assessment
In a recent study, the cytotoxicity of the compound was evaluated using the MTT assay on human cancer cell lines. The IC50 values were determined, indicating significant cytotoxic effects at concentrations as low as 20 µM.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. The presence of the hydroxyl group enhances its solubility and interaction with biological systems.
Q & A
Q. What are the primary methods for structural characterization of 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid?
To confirm the structure, researchers typically employ:
- X-ray crystallography (using programs like SHELXL for refinement ).
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton environments and carbon frameworks, as demonstrated for structurally similar pyrazole derivatives .
- Infrared (IR) Spectroscopy : To detect functional groups like hydroxyl (-OH) and carboxylic acid (-COOH) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
Q. How is this compound synthesized?
A common approach involves:
Pyrazole Ring Formation : Condensation of hydrazine derivatives with diketones or aldehydes under acidic conditions .
Side-Chain Functionalization : Introduction of the hydroxypropanoic acid moiety via nucleophilic substitution or Michael addition .
Purification : Column chromatography or recrystallization to isolate the target compound .
Key challenges include regioselectivity in pyrazole substitution and stereochemical control of the hydroxyl group.
Q. What biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition Studies : Test interactions with enzymes like cyclooxygenase (COX) or kinases, given structural similarities to anti-inflammatory and kinase-inhibiting analogs .
- Antimicrobial Screening : Use broth microdilution assays against bacterial/fungal strains .
- Cytotoxicity Assays : MTT or apoptosis assays on cancer cell lines .
- Computational Docking : Predict binding affinities to targets like EGFR or TNF-α using AutoDock Vina .
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR data for pyrazole-based analogs?
Discrepancies in structure-activity relationships (SAR) often arise from:
- Substituent Position Effects : Compare analogs with varying pyrazole substitution patterns (e.g., 4-methyl vs. 3-methyl) to isolate activity trends .
- Crystallographic Analysis : Use SHELX-refined X-ray structures to correlate conformation with bioactivity .
- Meta-Analysis : Cross-reference datasets from multiple studies to identify consensus trends, adjusting for variables like assay conditions .
Q. What strategies optimize hydrogen-bonding interactions in its crystal lattice?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., or ) and predict packing efficiency .
- Co-Crystallization : Introduce co-formers (e.g., urea or amines) to stabilize specific H-bond networks .
- Temperature Control : Adjust crystallization temperatures to favor thermodynamically stable polymorphs .
Q. How to address reproducibility issues in synthetic yields?
- Reaction Monitoring : Use HPLC or TLC to track intermediate formation and optimize reaction times .
- Catalyst Screening : Test palladium, copper, or enzyme catalysts for key steps (e.g., Suzuki couplings) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
Q. What computational tools predict its pharmacokinetic properties?
Q. How to validate spectroscopic data against structural isomers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
